molecular formula C26H31N3O4 B11318257 5-(4-Methoxyphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide

5-(4-Methoxyphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11318257
M. Wt: 449.5 g/mol
InChI Key: KUGRDIUNCKPAPU-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the 4-methoxyphenyl and morpholin-4-yl groups through nucleophilic substitution reactions.

    Amidation: Formation of the carboxamide group through reactions with amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and morpholine groups.

    Reduction: Reduction reactions can occur at the oxazole ring or the carboxamide group.

    Substitution: Various substitution reactions can be performed on the aromatic rings and the oxazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2-oxazole-3-carboxamide: Lacks the methoxy and morpholine groups.

    5-(4-Methoxyphenyl)-1,2-oxazole-3-carboxamide: Lacks the morpholine and isopropylphenyl groups.

    N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide: Lacks the methoxyphenyl group.

Uniqueness

The unique combination of functional groups in 5-(4-Methoxyphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[2-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H31N3O4/c1-18(2)19-4-6-20(7-5-19)24(29-12-14-32-15-13-29)17-27-26(30)23-16-25(33-28-23)21-8-10-22(31-3)11-9-21/h4-11,16,18,24H,12-15,17H2,1-3H3,(H,27,30)

InChI Key

KUGRDIUNCKPAPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)N4CCOCC4

Origin of Product

United States

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